2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Overview
Description
2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDP, and it has been synthesized using various methods. BDP has been found to have a mechanism of action that makes it useful in various scientific applications, including biochemical and physiological studies.
Mechanism of Action
BDP has a unique mechanism of action that makes it useful in various scientific applications. It has been found to bind to proteins and enzymes, altering their activity and function. BDP has also been found to interact with DNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions. BDP has also been found to have antioxidant properties, which can help prevent cellular damage and aging.
Advantages and Limitations for Lab Experiments
BDP has several advantages for lab experiments, including its stability and solubility in various solvents. BDP is also readily available and relatively inexpensive. However, BDP has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research related to BDP. One potential area of research is the development of new drugs based on the structure of BDP. Another potential area of research is the use of BDP in the development of new diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BDP and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDP has been synthesized using various methods and has been found to have a mechanism of action that makes it useful in various scientific applications. BDP has several advantages and limitations for lab experiments, and there are several future directions for research related to BDP.
Scientific Research Applications
BDP has been used in various scientific research applications due to its unique properties. It has been found to be useful in studying the mechanism of action of various biological processes, including protein-ligand interactions and enzyme kinetics. BDP has also been used in studies related to drug discovery and development.
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c24-20(18-8-6-17(7-9-18)16-4-2-1-3-5-16)15-28-23(25)19-10-11-21-22(14-19)27-13-12-26-21/h1-11,14H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYXWKCXFKFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.